molecular formula C6F13NO B12717507 Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- CAS No. 55716-11-5

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-

Cat. No.: B12717507
CAS No.: 55716-11-5
M. Wt: 349.05 g/mol
InChI Key: BMPMIPFMFUBMNZ-UHFFFAOYSA-N
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Description

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is a highly fluorinated morpholine derivative characterized by eight fluorine atoms on the morpholine ring and a pentafluoroethyl (-C₂F₅) substituent at the 4-position. This structural configuration imparts exceptional chemical stability, hydrophobicity, and resistance to thermal and oxidative degradation. These compounds are typically utilized in specialized industrial applications, including functional fluids, surfactants, and polymer processing aids .

Properties

CAS No.

55716-11-5

Molecular Formula

C6F13NO

Molecular Weight

349.05 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)morpholine

InChI

InChI=1S/C6F13NO/c7-1(8,9)2(10,11)20-3(12,13)5(16,17)21-6(18,19)4(20,14)15

InChI Key

BMPMIPFMFUBMNZ-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(C(N1C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a classical and widely used method for preparing highly fluorinated organic compounds, including perfluorinated morpholine derivatives.

  • Process Description : The organic precursor (often a methyl ester or amine derivative) is dissolved in anhydrous liquid hydrogen fluoride (HF). An electric current is passed through the solution, replacing hydrogen atoms with fluorine atoms via electrolysis.

  • Application to Morpholine Derivatives : For the target compound, a suitable morpholine precursor with alkyl substituents can be subjected to ECF to achieve perfluorination of the ring carbons and the pentafluoroethyl substituent.

  • Key References : The method is described in detail in U.S. Patent No. 2,713,593 and in R.E. Banks’ work on organofluorine compounds (1982). The process yields a mixture of linear and branched perfluorinated isomers, with control over the reaction conditions influencing the product distribution.

  • Advantages : ECF allows direct fluorination of complex molecules, producing fully fluorinated products.

  • Limitations : The process requires handling of hazardous HF and can produce isomeric mixtures requiring further purification. Also, major manufacturers are moving away from ECF due to environmental and safety concerns.

Nucleophilic Addition to Perfluoroolefins

  • Reaction with Morpholine : Internal perfluoroolefins can react with morpholine under nucleophilic substitution conditions. For example, perfluoroalkenes such as perfluoro-2-methylpent-2-ene react with morpholine in acetonitrile in the presence of bases like pyridine or triethylamine to form fluorinated morpholine derivatives.

  • Mechanism : The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of the perfluoroolefin, leading to substitution of fluorine atoms and formation of the fluorinated morpholine ring with perfluoroalkyl substituents.

  • Reported Products : Studies have shown formation of compounds such as 1-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-morpholine and related octafluoro-substituted morpholines in specific ratios.

  • Reaction Conditions : Typically performed in absolute acetonitrile with equimolar amounts of base to trap released HF.

  • Advantages : This method allows selective introduction of fluorinated substituents onto morpholine rings without full electrochemical fluorination.

  • Limitations : Requires careful control of reaction conditions and stoichiometry; side reactions and isomer formation can occur.

Use of Fluorinated Building Blocks and Subsequent Functionalization

  • Starting Materials : Fluorinated alkyl halides or esters such as pentafluoroethyl iodide or perfluorinated methyl esters can be used as building blocks.

  • Synthetic Route : These fluorinated intermediates can be reacted with morpholine or its derivatives via nucleophilic substitution or Michael addition reactions to install the pentafluoroethyl group at the 4-position of the morpholine ring.

  • Further Fluorination : Partial fluorination of the morpholine ring can be achieved by selective fluorination reagents or by stepwise fluorination of precursors.

  • References : Literature indicates that methyl esters prepared by Michael reactions of amines with alkenes (e.g., methyl methacrylate) can be electrochemically fluorinated to yield perfluorinated acyl fluorides, which upon reaction with metal carbonates produce fluorinated morpholine derivatives.

Comparative Summary of Preparation Methods

Preparation Method Description Advantages Limitations
Electrochemical Fluorination (ECF) Electrolysis in liquid HF replacing H with F on organic precursors Direct full fluorination; industrial scale Hazardous reagents; isomer mixtures; environmental concerns
Nucleophilic Addition to Perfluoroolefins Reaction of morpholine with perfluoroalkenes in presence of base Selective substitution; milder conditions Requires precise control; possible side products
Fluorinated Building Blocks + Functionalization Use of fluorinated alkyl halides/esters reacted with morpholine derivatives Modular synthesis; control over substitution Multi-step; availability of fluorinated intermediates

Detailed Research Findings and Data

Electrochemical Fluorination Data

  • Typical Conditions : Organic precursor dissolved in anhydrous HF, current density controlled to optimize fluorination.

  • Product Purity : Mixtures of linear and branched isomers; purification by distillation or chromatography required.

  • Yields : Variable, often moderate to good depending on precursor and reaction time.

Nucleophilic Addition Reaction Data

  • Reaction Example : Perfluoro-2-methylpent-2-ene + morpholine + pyridine in acetonitrile.

  • Product Ratio : Formation of 1-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]-morpholine and 1-[octafluoro-2-(trifluoromethyl)-1-pentenyl]-morpholine in a ratio of approximately 1:3.49.

  • Reaction Time and Temperature : Typically room temperature to mild heating; reaction times vary from hours to days.

Metal Carbonate Treatment

  • Process : Perfluorinated acyl fluorides obtained from ECF are reacted with metal carbonates (e.g., potassium carbonate, sodium carbonate) at elevated temperatures to yield the fluorinated morpholine derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome
Michael reaction (amine + alkene) Morpholine + methyl methacrylate, base Methyl ester precursor
Electrochemical fluorination Precursor + liquid HF + electric current Perfluorinated acyl fluoride intermediate
Metal carbonate treatment Acyl fluoride + K2CO3 or Na2CO3, heat Fluorinated morpholine derivative
Nucleophilic addition Morpholine + perfluoroolefin + base, solvent Fluorinated morpholine with perfluoroalkyl substituent

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Fluorinated Surfactants
    • Morpholine derivatives are utilized as surfactants in various formulations due to their ability to lower surface tension. They are particularly effective in applications requiring oil-water separation and emulsification processes .
  • Chemical Intermediates
    • The compound serves as an intermediate in the synthesis of other fluorinated chemicals. Its unique structure allows for the development of novel compounds with specific properties tailored for particular applications .
  • Polymer Chemistry
    • In polymer science, morpholine derivatives are employed to create fluoropolymer materials that exhibit resistance to heat and chemical degradation. These polymers find applications in coatings and seals where durability is critical .
  • Pharmaceutical Applications
    • The fluorinated morpholine has potential uses in drug design and development due to the influence of fluorine on biological activity. Research has indicated that fluorination can enhance the pharmacokinetic properties of pharmaceutical compounds .

Industrial Uses

Application AreaDescription
Coatings and Sealants Used in formulations for protective coatings due to its chemical resistance.
Aerospace Industry Employed in lubricants and hydraulic fluids where performance under extreme conditions is required .
Electronics Utilized in the manufacturing of electronic components that require non-stick properties and thermal stability .
Textile Treatment Applied in textile finishes to impart water and stain resistance .

Environmental Considerations

The environmental impact of perfluorinated compounds is a significant concern due to their persistence and bioaccumulation potential. Morpholine derivatives have been classified as substances of very high concern (SVHC) under REACH regulations due to their environmental persistence (vPvB properties) .

Case Studies

  • Case Study on Fluorinated Surfactants
    • A study demonstrated the effectiveness of fluorinated surfactants derived from morpholine in enhancing oil recovery processes while minimizing environmental impact through reduced toxicity compared to traditional surfactants .
  • Polymer Durability Testing
    • Research conducted on fluoropolymer coatings revealed that those incorporating morpholine derivatives exhibited superior resistance to chemical attack and thermal degradation compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

Key Observations:

The heptafluoropropyl-substituted morpholine in the SVHC-listed reaction mass exhibits extreme environmental persistence (vPvB), whereas the trifluoromethyl analog (CAS 382-28-5) lacks such classification, suggesting lower ecological risk . The pentafluoroethyl substituent in the target compound likely confers intermediate properties between trifluoromethyl and heptafluoropropyl analogs.

Industrial Applications :

  • All fluorinated morpholines are niche chemicals used in high-performance applications. For example, the SVHC-listed reaction mass is employed in functional fluids and manufacturing processes, while CAS 382-28-5 serves as a laboratory reagent .

Biological Activity

Morpholine derivatives are significant in medicinal chemistry due to their diverse biological activities and pharmacological potentials. The compound "Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-" represents a unique class of morpholine derivatives characterized by multiple fluorinated groups. This article explores the biological activity of this compound based on existing research and case studies.

Chemical Structure and Properties

Morpholine derivatives typically possess a six-membered ring containing one nitrogen atom and one oxygen atom. The specific compound in focus is heavily fluorinated, which influences its physicochemical properties such as lipophilicity and solubility.

Key Properties:

  • Fluorination: Enhances stability and alters interaction with biological targets.
  • Lipophilicity: Affects permeability across biological membranes.

Biological Activity Overview

Research indicates that morpholine derivatives exhibit a range of biological activities including:

  • Neuropharmacological effects: Modulation of neurotransmitter receptors.
  • Antitumor activity: Inhibition of enzymes related to cancer progression.
  • Antimicrobial properties: Activity against various pathogens.

The biological activity of morpholine derivatives can be attributed to their ability to interact with various molecular targets:

  • Receptor Modulation:
    • Morpholine compounds have been shown to modulate receptors involved in mood disorders and neurodegenerative diseases. For instance, they interact with cannabinoid receptors and sigma receptors, influencing signaling pathways critical for neurological functions .
  • Enzyme Inhibition:
    • Certain morpholine derivatives act as inhibitors for enzymes implicated in cancer and neurodegenerative diseases. For example, they can inhibit kinases involved in Parkinson's disease pathology .

Case Studies

Several studies highlight the effectiveness of morpholine derivatives:

  • Neurodegenerative Diseases:
    • A study demonstrated that morpholine-containing compounds could target the LRRK2 kinase associated with familial Parkinson's disease. These compounds showed promising results in preclinical models by modulating key pathways involved in neurodegeneration .
  • Anticancer Activity:
    • Research indicated that specific morpholine derivatives exhibited cytotoxic effects against various cancer cell lines by inhibiting critical metabolic enzymes .
  • Antimicrobial Effects:
    • Some morpholine derivatives have been tested for their ability to combat bacterial infections, showing significant activity against resistant strains .

Data Table: Biological Activities of Morpholine Derivatives

Activity TypeTarget MoleculeEffectReference
NeuropharmacologicalCannabinoid ReceptorsModulation of pain and mood
Enzyme InhibitionLRRK2 KinaseReduction in neurodegenerative symptoms
AntimicrobialVarious BacteriaInhibition of growth
AntitumorMetabolic EnzymesInduction of apoptosis in cancer cells

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